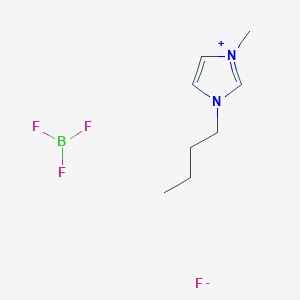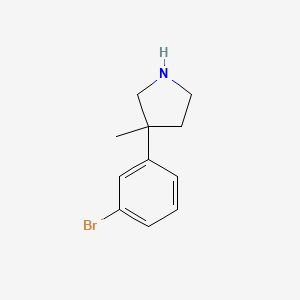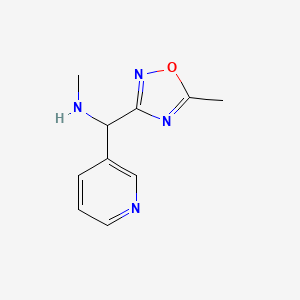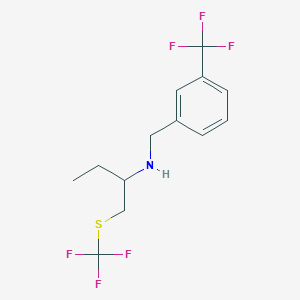
3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a p-tolyl group, and a propanoic acid moiety attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Fluorophenyl and p-Tolyl Groups: The fluorophenyl and p-tolyl groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-(4-Fluorophenyl)propanoic acid: This compound shares the fluorophenyl and propanoic acid moieties but lacks the pyrazole ring and p-tolyl group.
4-Fluorocinnamic acid: Similar in having a fluorophenyl group but differs in the presence of a cinnamic acid moiety instead of a propanoic acid moiety.
4-Fluorophenylacetic acid: Contains a fluorophenyl group and an acetic acid moiety, differing in the length of the carbon chain.
Uniqueness
3-(1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazol-4-yl)propanoic acid is unique due to the combination of the pyrazole ring, fluorophenyl group, p-tolyl group, and propanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C19H17FN2O2 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC名 |
3-[1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]propanoic acid |
InChI |
InChI=1S/C19H17FN2O2/c1-13-2-4-14(5-3-13)19-15(6-11-18(23)24)12-22(21-19)17-9-7-16(20)8-10-17/h2-5,7-10,12H,6,11H2,1H3,(H,23,24) |
InChIキー |
VXVBTAMNKBYDRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2CCC(=O)O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


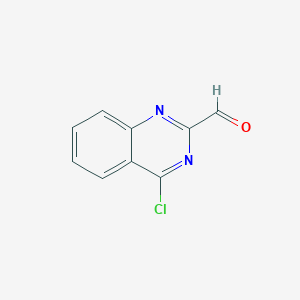
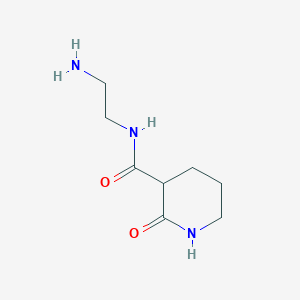

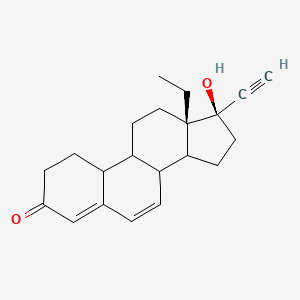
![6-Bromo-2-(5-bromothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14865005.png)
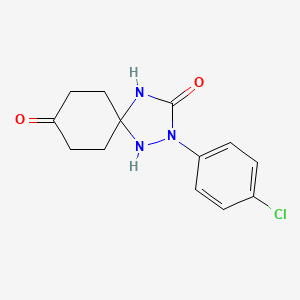
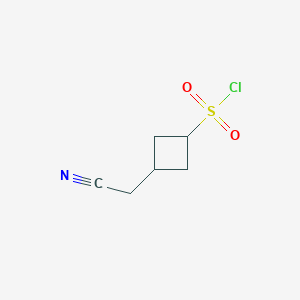
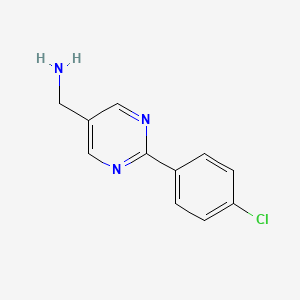
![3-(Aminomethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14865030.png)
![[(5-Ethylidene-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl] acetate](/img/structure/B14865036.png)
